Cas no 7356-11-8 (Methyl 4-methyl-3-nitrobenzoate)

Methyl 4-methyl-3-nitrobenzoate 化学的及び物理的性質
名前と識別子
-
- Methyl 4-methyl-3-nitrobenzoate
- Methyl 3-Nitro-4-Methyl benzoate
- 4-Methyl-3-nitrobenzoic acid methyl ester
- METHYL-4-METHYL-3-NITROBENZOATE
- Methyl 3-Nitro-p-toluate
- 3-Nitro-p-toluic Acid Methyl Ester
- Methyl 3-nitro-4-methylbenzoate
- Benzoic acid, 4-methyl-3-nitro-, methyl ester
- 4-Methyl-3-nitro-benzoic acid methyl ester
- NSC29086
- PubChem10934
- KSC497G4T
- Methyl4-Methyl-3-nitrobenzoate
- Jsp000048
- 4-methoxycarbonyl-2-nitrotoluene
- YFPBHPCMYFCRKS-UHFFFAOYSA-N
- methyl 4-methyl-3-nitro-benzoate
- AL
- SCHEMBL193275
- NSC-29086
- UNII-SP3WQE4WRB
- AC-3100
- EINECS 230-886-6
- AS-8504
- p-Toluic acid, 3-nitro-, methyl ester
- SP3WQE4WRB
- AKOS003238481
- M2146
- 4-Methyl-3-nitrobenzoicacidmethylester;Methyl 4-methyl-3-nitrobenzoate
- NSC 29086
- DTXSID3064641
- NS00037531
- CS-W020698
- BCP24488
- 7356-11-8
- FT-0636450
- EN300-192687
- MFCD00130054
- SY003830
- DB-055776
- Methyl 3-nitro-4-methylbenzoate; 4-Methyl-3-nitrobenzoic acid methyl ester
- DB-229189
- ALBB-023492
-
- MDL: MFCD00130054
- インチ: 1S/C9H9NO4/c1-6-3-4-7(9(11)14-2)5-8(6)10(12)13/h3-5H,1-2H3
- InChIKey: YFPBHPCMYFCRKS-UHFFFAOYSA-N
- ほほえんだ: O(C([H])([H])[H])C(C1C([H])=C([H])C(C([H])([H])[H])=C(C=1[H])[N+](=O)[O-])=O
計算された属性
- せいみつぶんしりょう: 195.05300
- どういたいしつりょう: 195.053
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 236
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 72.1
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: 粉末または塊
- 密度みつど: 1.255
- ゆうかいてん: 49.0 to 53.0 deg-C
- ふってん: 298℃ at 760 mmHg
- フラッシュポイント: 華氏温度:>230°f
摂氏度:>110°c - ようかいど: Soluble in methanol.
- PSA: 72.12000
- LogP: 2.21300
- ようかいせい: 使用できません
Methyl 4-methyl-3-nitrobenzoate セキュリティ情報
Methyl 4-methyl-3-nitrobenzoate 税関データ
- 税関コード:2916399090
- 税関データ:
中国税関コード:
2916399090概要:
29163999090他の芳香族モノカルボン酸。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、使用、アクリル酸アクリル酸エステルまたはエステルは包装がはっきりしていること
要約:
29163999090他の芳香族モノカルボン酸及びその無水物、ハロゲン化物、過酸化物、過酸素酸及びその誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%
Methyl 4-methyl-3-nitrobenzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | M2146-5g |
Methyl 4-methyl-3-nitrobenzoate |
7356-11-8 | 98.0%(GC) | 5g |
¥190.0 | 2022-05-30 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | M528A-25g |
Methyl 4-methyl-3-nitrobenzoate |
7356-11-8 | 99% | 25g |
¥68.0 | 2022-05-30 | |
NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0837679335-100g |
Methyl 4-methyl-3-nitrobenzoate |
7356-11-8 | 99%(GC) | 100g |
¥ 249.4 | 2024-07-19 | |
Apollo Scientific | OR110363-25g |
Methyl 4-methyl-3-nitrobenzoate |
7356-11-8 | 25g |
£15.00 | 2025-02-19 | ||
eNovation Chemicals LLC | Y1045469-500g |
Methyl 4-methyl-3-nitrobenzoate |
7356-11-8 | 98% | 500g |
$100 | 2024-06-07 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | B25299-100g |
Methyl 4-methyl-3-nitrobenzoate, 99% |
7356-11-8 | 99% | 100g |
¥5299.00 | 2023-02-27 | |
TRC | M339055-10g |
Methyl 4-Methyl-3-nitrobenzoate |
7356-11-8 | 10g |
$ 80.00 | 2022-06-02 | ||
eNovation Chemicals LLC | D403701-1kg |
Methyl 4-methyl-3-nitrobenzoate |
7356-11-8 | 97% | 1kg |
$220 | 2024-06-05 | |
NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0837679335- 100g |
Methyl 4-methyl-3-nitrobenzoate |
7356-11-8 | 99%(GC) | 100g |
¥ 249.4 | 2021-05-18 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M21840-500g |
Methyl 4-Methyl-3-nitrobenzoate |
7356-11-8 | 500g |
¥596.0 | 2021-09-08 |
Methyl 4-methyl-3-nitrobenzoate 関連文献
-
Irena Philipova,Rositsa Mihaylova,Georgi Momekov,Rostislava Angelova,Georgi Stavrakov RSC Med. Chem. 2023 14 880
Methyl 4-methyl-3-nitrobenzoateに関する追加情報
Methyl 4-methyl-3-nitrobenzoate (CAS No. 7356-11-8): A Comprehensive Overview
Methyl 4-methyl-3-nitrobenzoate, identified by its Chemical Abstracts Service number CAS No. 7356-11-8, is a significant compound in the field of organic chemistry and pharmaceutical research. This compound, with the molecular formula C9H9NO4, belongs to the class of nitroaromatic esters and has garnered attention due to its versatile applications in synthetic chemistry and potential biological activities.
The structure of Methyl 4-methyl-3-nitrobenzoate consists of a benzoate ester group attached to a nitro-substituted aromatic ring. The presence of both a methyl group at the 4-position and a nitro group at the 3-position contributes to its unique chemical properties, making it a valuable intermediate in various chemical transformations. The nitro group, in particular, is known for its reactivity and ability to participate in nucleophilic aromatic substitution reactions, which opens up numerous possibilities for further functionalization.
In recent years, Methyl 4-methyl-3-nitrobenzoate has been extensively studied for its role in the synthesis of more complex molecules. One of the most notable applications is in the preparation of heterocyclic compounds, which are widely used in pharmaceuticals due to their diverse biological activities. Researchers have leveraged the reactivity of the nitro group to introduce additional functional groups, such as amines or thiols, thereby creating novel scaffolds for drug discovery.
Moreover, Methyl 4-methyl-3-nitrobenzoate has found utility in the development of agrochemicals. Its structural features make it an excellent precursor for synthesizing compounds that exhibit herbicidal or pesticidal properties. The ability to modify its structure allows chemists to fine-tune the biological activity of these derivatives, making them more effective against specific targets.
Recent advancements in green chemistry have also highlighted the importance of Methyl 4-methyl-3-nitrobenzoate as a sustainable building block. Researchers are exploring methods to synthesize this compound using environmentally friendly protocols, such as catalytic processes that minimize waste and energy consumption. These efforts align with the growing global emphasis on sustainable practices in chemical manufacturing.
The pharmaceutical industry has been particularly interested in Methyl 4-methyl-3-nitrobenzoate due to its potential as a precursor for active pharmaceutical ingredients (APIs). Several studies have demonstrated its use in the synthesis of molecules with anti-inflammatory, antimicrobial, and anticancer properties. The nitro group's ability to undergo reduction to an amine or further functionalization makes it a versatile handle for constructing complex drug molecules.
In addition to its synthetic utility, Methyl 4-methyl-3-nitrobenzoate has been investigated for its potential biological activities. Initial studies suggest that derivatives of this compound may exhibit properties such as antioxidant and anti-inflammatory effects. While more research is needed to fully elucidate these effects, the preliminary findings are promising and warrant further exploration.
The role of computational chemistry in understanding the behavior of Methyl 4-methyl-3-nitrobenzoate cannot be overstated. Advanced computational methods allow researchers to predict reaction outcomes, optimize synthetic routes, and even design new derivatives with desired properties. These tools are particularly valuable in drug discovery, where rapid screening and optimization are essential.
Future research directions for Methyl 4-methyl-3-nitrobenzoate include exploring its applications in material science and nanotechnology. The compound's unique electronic properties make it a candidate for use in organic electronics or as a component in advanced materials. Additionally, investigating its behavior under different conditions could lead to new insights into its reactivity and potential uses.
In conclusion, Methyl 4-methyl-3-nitrobenzoate (CAS No. 7356-11-8) is a multifaceted compound with significant potential across various fields. Its versatility as a synthetic intermediate and its potential biological activities make it a subject of intense interest among researchers. As our understanding of this compound grows, so too will its applications in chemistry, pharmaceuticals, and beyond.
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